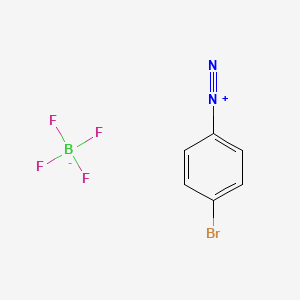

4-Bromobenzenediazonium tetrafluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

4-bromobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTCQUCYDJZGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-40-5 | |

| Record name | Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-bromobenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromobenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its preparation and key reactions, and its applications, particularly in the synthesis of novel compounds relevant to drug discovery and materials science.

Core Properties and Specifications

This compound is an aromatic diazonium salt that serves as a key intermediate in various chemical transformations. Its CAS Registry Number is 673-40-5 .[1][2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 673-40-5 | [1][2] |

| Molecular Formula | C₆H₄BBrF₄N₂ | [1][2] |

| Molecular Weight | 270.82 g/mol | [1] |

| Appearance | White to light beige or pale pink powder/crystals | [2][3][4] |

| Melting Point | 133-140 °C (decomposes) | [3][5] |

| Solubility | Soluble in DMSO and acetonitrile | [5] |

| Purity | Typically ≥96% | [5] |

Chemical Identifiers

| Identifier | Value | Reference |

| InChI Key | FXTCQUCYDJZGGU-UHFFFAOYSA-N | [1] |

| SMILES | F--INVALID-LINK--(F)F.Brc1ccc(cc1)[N+]#N | |

| MDL Number | MFCD00011894 | [1] |

| EC Number | 211-608-2 |

Synthesis of this compound

The most common method for the synthesis of this compound is through the diazotization of 4-bromoaniline.[6][7] This process involves the reaction of the aniline with a nitrite source in the presence of a strong acid, followed by the introduction of a tetrafluoroborate source.

Experimental Protocol: Batch Synthesis

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

4-bromoaniline

-

Acetonitrile

-

Ethanolic Hydrochloric Acid

-

Isopentyl nitrite

-

Sodium tetrafluoroborate

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-bromoaniline (1.0 eq.) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethanolic hydrochloric acid (1.1 eq.) dropwise to the solution.

-

Following the HCl addition, add isopentyl nitrite (1.1 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Pass the reaction mixture through a syringe packed with sodium tetrafluoroborate (2.0 eq.) at ambient temperature. This step should be repeated three times.

-

Collect the output from the syringe and cool it to 0 °C.

-

Concentrate the solution to dryness under reduced pressure.

-

Suspend the resulting residue in tetrahydrofuran to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold tetrahydrofuran.

-

Dry the product under vacuum.

A flow synthesis approach has also been reported to afford the product in high yield.[6]

Key Reactions and Applications

This compound is a precursor for the introduction of a bromo-substituted phenyl group in various organic molecules. Its utility is most pronounced in the Balz-Schiemann reaction and in surface modification chemistry.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a method for the synthesis of aryl fluorides from aryl amines, via the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[8][9] This reaction is a cornerstone of fluoroaromatic chemistry.

General Reaction: Ar-N₂⁺BF₄⁻ → Ar-F + N₂ + BF₃

The reaction proceeds through the pyrolysis of the diazonium salt, where the tetrafluoroborate anion acts as the fluoride source.[8][9] The efficiency of the reaction can be influenced by the solvent and the electronic nature of the substituents on the aryl ring.[8][9][10] For this compound, heating in a suitable solvent like chlorobenzene can yield 1-bromo-4-fluorobenzene.[8][9]

Applications in Surface Chemistry and Materials Science

The electrochemical reduction of this compound is utilized for the modification of carbon and gold surfaces.[3][11] This process allows for the covalent attachment of 4-bromophenyl groups to surfaces, altering their chemical and physical properties. Such modifications are of interest in the development of sensors, electrodes, and other advanced materials.[11]

Role in Drug Development and Organic Synthesis

As a versatile building block, this compound is employed in the synthesis of more complex molecules. The bromo- and diazonium functionalities allow for a range of subsequent transformations, making it a valuable intermediate in the preparation of pharmaceutical compounds and agrochemicals.[12][13] For instance, it has been used in the preparation of 1-(4′-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene.[11]

Safety and Handling

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. Store in a cool (2-8°C), dry, and dark place, protected from light and moisture.[3][5] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. This compound, 96% | Fisher Scientific [fishersci.ca]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 673-40-5 [chemicalbook.com]

- 4. This compound, 96% 25 g | Request for Quote [thermofisher.com]

- 5. chemodex.com [chemodex.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound 96 673-40-5 [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

4-Bromobenzenediazonium tetrafluoroborate chemical properties

An In-depth Technical Guide to 4-Bromobenzenediazonium Tetrafluoroborate

Introduction

This compound is an organic chemical compound that serves as a versatile and important intermediate in synthetic organic chemistry. As a relatively stable diazonium salt, thanks to the non-nucleophilic tetrafluoroborate counterion, it is a key reagent in the introduction of a 4-bromophenyl group into various molecules.[1][2] Its utility extends from the synthesis of azo dyes to the functionalization of surfaces and the construction of complex molecules in materials science and drug development.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a solid, with its color ranging from white and pale cream to pink or yellow, depending on purity.[4][5][6] It is sensitive to moisture and light, necessitating specific storage conditions to maintain its stability.[7][8]

| Property | Value | Citations |

| CAS Number | 673-40-5 | [4][6] |

| Molecular Formula | C₆H₄BBrF₄N₂ | [4][6][7][9] |

| Molecular Weight | 270.82 g/mol | [4][7][9] |

| Appearance | White to yellow/orange/pink powder or crystals | [4][5][6] |

| Melting Point | 135-140 °C (with decomposition) | [5][10] |

| Solubility | Soluble in DMSO and other polar solvents; good water solubility | [1][2][8] |

| Purity | Typically ≥96% | [4][10] |

| Storage Conditions | 2-8°C, in the dark, under an inert atmosphere (e.g., Nitrogen) | [5][10][11][12] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Data | Citation |

| ¹H-NMR (300 MHz, DMSO-d₆) | δ = 8.56 (d, 2H, J = 8.88 Hz), 8.24 (d, 2H, J = 8.88 Hz) | [13] |

| ¹³C-NMR (75 MHz, DMSO-d₆) | δ = 136.58, 134.56, 133.98, 115.14 | [13] |

| ¹⁹F-NMR (282 MHz, DMSO-d₆) | δ = -148.23 | [13] |

| Infrared (IR) (neat, cm⁻¹) | 3097, 2282 (N≡N stretch), 1291, 1029, 827, 759 | [13] |

Experimental Protocols

The synthesis of this compound is a standard laboratory procedure involving diazotization of 4-bromoaniline.

Protocol 1: Aqueous Synthesis

This is a widely used method for preparing aryldiazonium tetrafluoroborates.[14][15]

Methodology:

-

Dissolve 4-bromoaniline (10 mmol) in a mixture of 48% hydrofluoroboric acid (3.4 mL) and deionized water (4 mL).

-

Cool the mixture to 0°C using an ice-water bath.

-

Prepare a solution of sodium nitrite (10 mmol, 0.69 g) in deionized water (1.5 mL).

-

Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature at 0°C and stirring vigorously.

-

Continue stirring the resulting mixture for 30-40 minutes at 0°C. A precipitate will form.

-

Collect the solid precipitate by filtration.

-

For purification, dissolve the crude product in a minimum amount of acetone.

-

Add ice-cold diethyl ether to the acetone solution until the diazonium salt precipitates completely.

-

Filter the purified salt, wash it with several small portions of cold diethyl ether, and dry it under a vacuum.[14][15]

Protocol 2: Flow Synthesis

Flow chemistry offers a rapid and high-yielding alternative to traditional batch synthesis.[13][16]

Methodology:

-

Prepare a solution of 4-bromoaniline (1.52 mmol scale) in a suitable solvent for the flow reactor system.

-

In the flow reactor, the aniline solution is mixed with a solution of an acid (e.g., ethanolic HCl) and a diazotizing agent (e.g., isopentyl nitrite) at a controlled temperature (e.g., 0°C).

-

The resulting stream containing the in-situ formed diazonium chloride is then passed through a column or cartridge packed with sodium tetrafluoroborate (NaBF₄).

-

The anion exchange occurs on the column, precipitating the this compound, which can then be collected. This method reportedly achieves yields up to 99%.[13]

Purification Method

A common purification technique involves washing the crude solid product with diethyl ether until the washings are colorless. The purified salt is then dried by blowing a stream of nitrogen over it.[5]

Handling, Storage, and Safety

This compound is a hazardous chemical that requires careful handling.

-

Hazards : It is classified as a corrosive solid that causes severe skin burns and eye damage.[9][11][12] It is also harmful if swallowed, inhaled, or in contact with skin.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, eye protection (safety glasses with side-shields), and a face shield.[9][11] In case of significant dust, a NIOSH/MSHA-approved respirator is recommended.[11]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust.[11][17] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][12]

-

Storage : Store in a tightly sealed container in a refrigerator at 2-8°C.[10][18] The storage area should be dry, cool, and well-ventilated.[11][12] It should be kept under an inert atmosphere, such as nitrogen, as it is sensitive to moisture.[7][11] Store away from incompatible materials like strong oxidizing agents and strong bases.[11][12]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the diazonium group (-N₂⁺), which is an excellent leaving group (as N₂ gas). This allows for its replacement by a wide variety of nucleophiles.

Caption: Key reaction pathways of this compound.

Key Applications:

-

Cross-Coupling Reactions : It is a precursor for classic named reactions like the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions to introduce halides, fluorine, and aryl groups, respectively.[2][10]

-

Azo Dyes : It undergoes diazonium coupling reactions with electron-rich aromatic compounds (like phenols and anilines) to form highly colored azo compounds, which are fundamental in the dye industry.[1]

-

Surface Modification : A significant application in materials science is the modification of surfaces.[1] Through electrochemical reduction, the diazonium salt can graft a 4-bromophenyl layer onto conductive surfaces like gold, glassy carbon, and carbon felt.[5][10] This allows for fine-tuning of surface properties for sensors, electronics, and biocompatible materials.

Caption: Workflow for electrode surface modification.

Conclusion

This compound is a cornerstone reagent in organic synthesis. Its predictable reactivity, coupled with the relative stability afforded by the tetrafluoroborate anion, makes it an indispensable tool for researchers. From the synthesis of novel organic compounds and dyes to the advanced functionalization of material surfaces, its applications are broad and impactful. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. Buy this compound | 673-40-5 [smolecule.com]

- 2. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 673-40-5 [chemicalbook.com]

- 6. B25670.14 [thermofisher.com]

- 7. This compound, 96% | Fisher Scientific [fishersci.ca]

- 8. chemodex.com [chemodex.com]

- 9. Page loading... [guidechem.com]

- 10. This compound 96 673-40-5 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. aksci.com [aksci.com]

- 18. Page loading... [wap.guidechem.com]

4-Bromobenzenediazonium tetrafluoroborate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 4-Bromobenzenediazonium tetrafluoroborate, a chemical compound relevant in various research and development applications.

Core Chemical Properties

This compound is an organic compound used in chemical synthesis.[1] For instance, it has been utilized in the preparation of surface-modified electrodes and in the synthesis of complex organic molecules.[1] The electrochemical reduction of this compound has been investigated for the derivatization of carbon surfaces.[1]

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₄BBrF₄N₂ | [2][3][4][5][6] |

| Linear Formula | BrC₆H₄N₂BF₄ | |

| Molecular Weight | 270.82 g/mol | [2][3][4][6] |

| CAS Number | 673-40-5 | [1][2][3][4][5][6] |

Structural and Relational Information

The following diagram illustrates the relationship between the compound's name, its constituent parts, and its key identifiers.

Caption: Structural components and key properties of the compound.

This guide is intended to provide a concise overview of the molecular weight and formula of this compound for a technical audience. No experimental protocols were cited in the provided context, and therefore, none are included.

References

- 1. This compound | 673-40-5 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 96% | Fisher Scientific [fishersci.ca]

- 5. 4-Brombenzendiazoniumtetrafluoroborat, 96 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Bromobenzenediazonium Tetrafluoroborate

For researchers, scientists, and professionals engaged in drug development and organic synthesis, 4-bromobenzenediazonium tetrafluoroborate stands as a versatile and crucial reagent. This comprehensive technical guide delves into its chemical structure, properties, synthesis, and key applications, providing detailed experimental protocols and visual workflows to facilitate its effective utilization in a laboratory setting.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₆H₄BBrF₄N₂.[1][2] It is the salt derived from the diazotization of 4-bromoaniline and is stabilized by the tetrafluoroborate anion. This salt is a key intermediate in various organic transformations, most notably in the synthesis of aryl fluorides via the Balz-Schiemann reaction.[3][4][5]

The compound typically appears as a light beige to pink-beige or white to yellow-orange powder or crystalline solid.[6][7][8] It is valued for its relative stability compared to other diazonium salts, such as the chloride salt, which can be explosive.[9] This enhanced stability, conferred by the tetrafluoroborate counterion, allows for easier handling and storage.[10]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 673-40-5 | [1][11] |

| Molecular Formula | C₆H₄BBrF₄N₂ | [1][6] |

| Molecular Weight | 270.82 g/mol | [1][6][11] |

| Appearance | Light beige to pink-beige powder; White to yellow-orange crystals | [6][7][8] |

| Melting Point | 135-140 °C (decomposition) | [7][10] |

| Purity | >97.0% (TLC/HPLC) | [6] |

| Storage Temperature | 2-8°C | [11] |

| Solubility | Soluble in DMSO | [10] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (300 MHz, DMSO-d₆): δ = 8.56 (d, 2H, J = 8.88 Hz), 8.24 (d, 2H, J = 8.88 Hz) | [12] |

| ¹³C NMR | (75 MHz, DMSO-d₆): δ = 136.58, 134.56, 133.98, 115.14 | [12] |

| ¹⁹F NMR | (282 MHz, DMSO-d₆): δ = -148.23 | [12] |

| IR (neat) | 3097, 2282 (N≡N stretch), 1291, 1029, 827, 759 cm⁻¹ | [12] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 4-bromoaniline. A general and effective protocol is detailed below.

Materials:

-

4-bromoaniline

-

Hydrofluoroboric acid (50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Acetone

-

Diethyl ether

-

Distilled water

-

Ice-water bath

Procedure:

-

Dissolve 10 mmol of 4-bromoaniline in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

While maintaining the temperature at 0 °C, add a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water dropwise to the reaction mixture.

-

Stir the resulting mixture vigorously for 40 minutes at 0 °C. A precipitate will form.

-

Collect the precipitate by filtration and dry it.

-

Re-dissolve the crude product in a minimal amount of acetone.

-

Add ice-cooled diethyl ether to the acetone solution until the diazonium tetrafluoroborate salt precipitates.

-

Filter the purified salt, wash it several times with small portions of diethyl ether, and dry it under a vacuum.[13]

Key Reactions and Applications

The Balz-Schiemann Reaction

A primary application of this compound is in the Balz-Schiemann reaction, which is a method for the synthesis of aryl fluorides.[3][4][5] This reaction involves the thermal decomposition of the diazonium tetrafluoroborate, leading to the formation of the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[4][14]

Experimental Protocol for Balz-Schiemann Reaction:

-

Place the dry this compound in a flask.

-

Heat the solid gently. The decomposition is often initiated by mild heating.[3]

-

The decomposition results in the evolution of nitrogen gas and boron trifluoride, yielding the aryl fluoride.

-

The crude aryl fluoride can then be purified by distillation or chromatography.

It is important to note that the large-scale thermal decomposition of diazonium salts can be hazardous and may lead to explosions, so appropriate safety precautions must be taken.[4]

Electrochemical Reduction for Surface Modification

This compound is also utilized in the electrochemical modification of surfaces.[7][10] The electrochemical reduction of the diazonium salt leads to the formation of an aryl radical, which can then covalently bond to the electrode surface. This process is employed for the derivatization of materials like glassy carbon and gold.[7][10][15]

The general workflow for this application is as follows:

Conclusion

This compound is a cornerstone reagent in organic synthesis and materials science. Its relative stability and versatility make it an invaluable tool for the introduction of bromo- and fluoro-substituted phenyl groups. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective application in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 4. byjus.com [byjus.com]

- 5. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 673-40-5 [chemicalbook.com]

- 8. B25670.14 [thermofisher.com]

- 9. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 10. 4-溴重氮苯四氟化硼酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-ブロモベンゼンジアゾニウムテトラフルオロボラート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. rsc.org [rsc.org]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4-Bromobenzenediazonium Tetrafluoroborate

This guide provides a comprehensive overview of the synthesis of 4-bromobenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. The document is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles and safety considerations critical for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Aryldiazonium Salts

Since their discovery by Peter Griess in 1858, aryldiazonium salts have become indispensable tools in organic chemistry.[1] Their utility stems from the excellent leaving group ability of the dinitrogen (N₂) moiety, which can be displaced by a wide array of nucleophiles.[2][3] This reactivity has led to the development of numerous named reactions, including the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, enabling the introduction of a diverse range of functional groups onto an aromatic ring.[2][3]

Among the various diazonium salts, tetrafluoroborate salts, such as this compound, are often favored.[1] The tetrafluoroborate anion (BF₄⁻) is non-nucleophilic, which imparts greater stability to the diazonium cation compared to its halide counterparts, such as chlorides.[1][3] This enhanced stability often allows for their isolation as crystalline solids that can be stored, albeit with precautions, for extended periods.[1] this compound, in particular, serves as a key intermediate for introducing the 4-bromophenyl group in various coupling reactions and for the synthesis of other valuable bromo-substituted aromatic compounds.[4]

The Core Mechanism: Diazotization

The synthesis of this compound hinges on the diazotization of 4-bromoaniline.[5] This transformation involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form the corresponding diazonium salt.[6][7] The nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or, in this case, tetrafluoroboric acid (HBF₄).[3][8]

The mechanism of diazotization can be dissected into several key steps:

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[9] This species is the key reagent that reacts with the amine.

-

N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine (4-bromoaniline) attacks the nitrosonium ion, forming an N-N bond and yielding a protonated N-nitrosamine.[6][9]

-

Deprotonation and Tautomerization: A base (such as water or the counter-ion of the acid) removes a proton from the nitrogen atom, leading to the formation of an N-nitrosamine. This intermediate then undergoes tautomerization to a diazohydroxide in the presence of excess acid.[6]

-

Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (water).[6] The subsequent elimination of a water molecule results in the formation of the stable aryldiazonium cation.[6]

The overall reaction is depicted below:

Caption: Workflow for the synthesis of this compound.

Safety and Handling: A Critical Perspective

Aryldiazonium salts are high-energy materials and must be handled with extreme caution. [10]While tetrafluoroborate salts are more stable than their halide counterparts, they are still thermally unstable and can be sensitive to shock and friction, particularly when dry. [1][11] The Twelve Cardinal Rules for Handling Diazonium Salts (adapted from Sheng et al. and Firth and Fairlamb): [1][12][11]

-

Assume Explosive Properties: Always treat unknown diazonium salts as potentially explosive. [1]2. Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess. [12][11]3. Check for Excess Nitrous Acid: Use starch-potassium iodide paper to test for and subsequently neutralize any excess nitrous acid. [1][12]4. Order of Addition: Combine the amine and acid first, then add the sodium nitrite solution to minimize the concentration of free nitrous acid. [12][11]5. Low Temperature: Strictly maintain the reaction temperature below 5 °C. [12][11]6. Ventilation: Always work in a well-ventilated area or fume hood to allow for the escape of any generated gases. [12][11]7. Thermal Stability Assessment: If possible, determine the thermal stability of the diazonium compound using techniques like Differential Scanning Calorimetry (DSC). [12][11]8. Avoid Unintended Precipitation: Do not allow diazonium salts to precipitate out of solution unexpectedly. [1][11]9. Analyze Residual Diazonium Compounds: Check the final product for any residual diazo compounds, especially when using new process conditions. [1][11]10. Quench Remaining Diazonium Salts: Before workup or disposal, quench any remaining diazonium salts. [1][11]11. Scale Limitation: It is recommended to handle no more than 0.75 mmol of an explosive diazonium salt at a time. [1][11][10]For larger scales, consider continuous flow technologies. [1]12. Handling Solids: Use a plastic spatula when handling the solid diazonium salt. Never scratch or grind the dried powder with a metal spatula. [12][11][13]

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₆H₄BBrF₄N₂ [14][15] |

| Molecular Weight | 270.82 g/mol [15] |

| Appearance | White to yellow to orange powder or crystals [15] |

| Melting Point | 135-140 °C (decomposes) [4][16] |

| ¹H NMR (DMSO-d₆) | δ 8.56 (d, 2H), 8.24 (d, 2H) [17] |

| ¹³C NMR (DMSO-d₆) | δ 136.58, 134.56, 133.98, 115.14 [17] |

| ¹⁹F NMR (DMSO-d₆) | δ -148.23 [17] |

Conclusion

The synthesis of this compound is a well-established and highly valuable transformation in organic chemistry. A thorough understanding of the diazotization mechanism, coupled with strict adherence to safety protocols, is paramount for the successful and safe execution of this procedure. The resulting aryldiazonium salt is a versatile intermediate that opens the door to a wide range of subsequent functionalization reactions, making it a cornerstone reagent for researchers and drug development professionals.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdfguUWcKuIGTNDKeYsapknIiXYYoA26ECKabHZACNv9CF_f9lDs7_YBzeKxRzSif3jM1SHpUP6EfTgPUKlq21D94Ad7ZX1DHzhQ8FmiIpAzw7hCL8ueLu1YQpEuxt9VDsbjuLV2pfcyd_RifyDw==]

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link: https://vertexaisearch.cloud.google.

- Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02523]

- Scholtz, C., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/v/20-2212ar/]

- CAMEO Chemicals - NOAA. Diazonium Salts. [Link: https://cameochemicals.noaa.gov/react/16]

- Polshettiwar, V., & Klumpp, D. A. (2007). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. [Link: https://www.beilstein-journals.org/bjoc/articles/3/1/1]

- CymitQuimica. This compound. [Link: https://www.cymitquimica.com/base/files/shop_products/B3114/B3114_TCI_E.pdf]

- Supporting Information for a related synthesis. [Link: https://www.researchgate.

- Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.chas.2c00041]

- ChemicalBook. This compound. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710408.htm]

- This compound (CAS No. 673-40-5) SDS. [Link: https://www.chemsrc.com/en/cas/673-40-5_947910.html]

- Supporting Information for a family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation. [Link: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-198-S1.pdf]

- Scholtz, C., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/v/20-2212ar/]

- Wikipedia. Benzenediazonium tetrafluoroborate. [Link: https://en.wikipedia.

- Thermo Fisher Scientific. This compound, 96%. [Link: https://www.thermofisher.

- Filo. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... [Link: https://www.filo.com/chemistry/organic-chemistry/haloalkanes-and-haloarenes/mechanism-of-reaction-of-p-bromo-aniline-i-diazotisation-then-undergo-sandmeyer-reaction-in-presence-of-cucn-851179]

- Sigma-Aldrich. This compound, 96%. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/254580]

- BYJU'S. Diazotization Reaction Mechanism. [Link: https://byjus.

- ResearchGate. Application of aryldiazonium tetrafluoroborate in the synthesis of 3-arylquinazolinones. [Link: https://www.researchgate.net/figure/Application-of-aryldiazonium-tetrafluoroborate-in-the-synthesis-of-3-arylquinazolinones_fig17_326164673]

- Li, W., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.1c01377]

- Organic Chemistry Portal. Diazotisation. [Link: https://www.organic-chemistry.

- Sigma-Aldrich. This compound. [Link: https://www.sigmaaldrich.com/CH/de/product/aldrich/254580]

- Filo. 28°C Haze NH₂ A BR/OH A NaNO₂ — → B (1) HBF > C. HCl (ii) NH-Br F CH₂. [Link: https://www.filo.com/chemistry/organic-chemistry/amines/28c-haze-nh-a-broh-a-nano-b-1-hbf-c-hcl-ii-nh-br-f-ch-851179]

- Unacademy. Diazotization Reaction Mechanism. [Link: https://unacademy.

- Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link: https://www.onlinechemistrynotes.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link: https://www.masterorganicchemistry.com/2018/12/03/reactions-of-diazonium-salts-sandmeyer-reaction/]

- YouTube. (2024). Lec4 - Diazotization Reactions. [Link: https://www.youtube.

- Reddit. (2025). Nitrosonium Tetrafluoroborate (NOBF4) versus Sodium Nitrite (NaNO2) for diazotization. [Link: https://www.reddit.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. 4-溴重氮苯四氟化硼酸盐 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]

- 6. byjus.com [byjus.com]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound, 96% 25 g | Request for Quote [thermofisher.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. This compound | 673-40-5 [chemicalbook.com]

- 17. arkat-usa.org [arkat-usa.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Bromobenzenediazonium Tetrafluoroborate

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-bromobenzenediazonium tetrafluoroborate, a critical reagent in organic synthesis, particularly for the introduction of fluorine atoms into aromatic rings via the Balz-Schiemann reaction. This document is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound.

Core Concepts: Thermal Behavior and Decomposition Pathway

This compound is a relatively stable diazonium salt, but it is susceptible to thermal decomposition, a process that is both synthetically useful and a potential safety hazard. The thermal decomposition primarily proceeds through the Balz-Schiemann reaction, yielding 1-bromo-4-fluorobenzene, nitrogen gas, and boron trifluoride. The reaction is understood to proceed via a unimolecular decomposition mechanism involving the formation of an aryl cation intermediate.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While a comprehensive set of kinetic parameters is not widely available in the public literature, the following table summarizes the key thermal decomposition data that has been reported. It is important to note that the exact values can vary depending on the experimental conditions, such as the heating rate and the purity of the sample.

| Parameter | Value | Method | Reference |

| Melting/Decomposition Point | 135-140 °C (decomposes) | Capillary Method | [1] |

| Decomposition Temperature | > 100 °C | Not Specified |

Note: Detailed quantitative data from DSC/TGA analyses, such as onset temperature of decomposition and enthalpy of decomposition (ΔHd), for this compound are not consistently reported in publicly available literature. The provided melting point is often cited as a decomposition range.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of aryldiazonium tetrafluoroborates. These protocols are based on established practices for thermal analysis of energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (melting, decomposition) and the associated heat flow.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure DSC pan. The use of a high-pressure pan is crucial to contain any gaseous products evolved during decomposition and to obtain accurate enthalpy data.

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

A reference pan (empty, sealed high-pressure pan) is placed in the reference furnace.

-

The sample pan is placed in the sample furnace.

-

-

Experimental Conditions:

-

The sample is heated at a constant rate, typically 5 or 10 °C/min, under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min.

-

The heat flow to the sample is monitored as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram is analyzed to determine:

-

Onset Temperature (Tonset): The temperature at which the decomposition begins, determined by the intersection of the baseline with the tangent of the exothermic peak.

-

Peak Temperature (Tpeak): The temperature at which the rate of heat evolution is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition, calculated by integrating the area under the exothermic peak.

-

-

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature, indicating the temperatures at which volatile products are released.

Methodology:

-

Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA instrument is tared with an empty sample pan.

-

The sample pan is loaded into the furnace.

-

-

Experimental Conditions:

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss.

-

The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the maximum rate of mass loss.

-

Mandatory Visualizations

Decomposition Pathway of this compound

The thermal decomposition of this compound follows the Balz-Schiemann reaction pathway. The following diagram illustrates this process.

Caption: Balz-Schiemann decomposition of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of this compound is depicted below.

Caption: Workflow for the thermal analysis of diazonium salts.

References

Spectroscopic Characterization of 4-Bromobenzenediazonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzenediazonium tetrafluoroborate is a versatile organic reagent widely employed in organic synthesis, particularly in functionalizing surfaces and in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility stems from the facile displacement of the diazonium group, enabling the introduction of various functionalities onto an aromatic ring. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄BBrF₄N₂ | [1][2] |

| Molecular Weight | 270.82 g/mol | [2] |

| Appearance | White to off-white, pale cream to pale brown, or pale pink powder/crystals | [1] |

| Melting Point | 135-140 °C (decomposition) | [3] |

| Solubility | Soluble in DMSO |

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections summarize the key data obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity | Assignment | Reference |

| ¹H | DMSO-d₆ | 8.56 | 8.88 | Doublet | 2H, Ar-H ortho to -N₂⁺ | [4] |

| 8.24 | 8.88 | Doublet | 2H, Ar-H meta to -N₂⁺ | [4] | ||

| ¹³C | DMSO-d₆ | 136.58 | Ar-C | [4] | ||

| 134.56 | Ar-C | [4] | ||||

| 133.98 | Ar-C | [4] | ||||

| 115.14 | Ar-C | [4] | ||||

| ¹⁹F | DMSO-d₆ | -148.23 | BF₄⁻ | [4] | ||

| ¹¹B | - | - | BF₄⁻ | [5][6] |

Note: ¹¹B NMR data for the tetrafluoroborate anion typically shows a characteristic signal, though specific data for this compound was not found in the search results. The presence of the BF₄⁻ anion is confirmed by ¹⁹F NMR.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule. The most characteristic vibration is that of the diazonium group (-N≡N⁺).

Table 2: Vibrational Spectroscopic Data

| Technique | Medium | Wavenumber (cm⁻¹) | Assignment | Reference |

| IR | Neat | 3097 | Aromatic C-H stretch | [4] |

| 2282 | -N≡N⁺ stretch | [4] | ||

| 1291 | [4] | |||

| 1029 | BF₄⁻ vibrations | [4] | ||

| 827 | [4] | |||

| 759 | [4] | |||

| Raman | 2285-2305 | -N≡N⁺ stretch | [7] |

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound in acetonitrile, when mixed with bis(pinacolato)diboron, shows a significant shoulder of a UV absorption band that extends into the visible part of the spectrum.[8] This indicates that the compound can absorb light in the near-visible range, which is a crucial consideration in photochemically initiated reactions.[8]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.[4][9]

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Procedure:

-

Dissolve 4-bromoaniline (1.0 eq.) in acetonitrile in a flask and cool the solution to 0 °C in an ice bath.

-

Slowly add ethanolic hydrochloric acid (1.1 eq.) dropwise to the stirred solution.

-

Subsequently, add isopentyl nitrite (1.1 eq.) dropwise.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Pass the reaction mixture through a syringe packed with sodium tetrafluoroborate (2.0 eq.).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Spectroscopic Characterization Protocols

Logical Flow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic characterization of the synthesized product.

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire spectra on a 300 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample directly using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

UV-Visible Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent such as acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0. Scan the solution in a quartz cuvette from 200 to 800 nm.

Raman Spectroscopy:

-

Place a small amount of the solid sample on a microscope slide and acquire the Raman spectrum using a Raman spectrometer.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the characterization of this compound. The combination of NMR, IR, and Raman spectroscopy allows for unambiguous structural confirmation and purity assessment. While UV-Visible spectroscopy provides insights into its electronic properties, care must be taken when handling this potentially thermally sensitive compound. This guide serves as a valuable resource for researchers utilizing this important synthetic building block.

References

- 1. 4-Brombenzendiazoniumtetrafluoroborat, 96 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 2. This compound 96 673-40-5 [sigmaaldrich.com]

- 3. This compound | 673-40-5 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. archimer.ifremer.fr [archimer.ifremer.fr]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Bromobenzenediazonium Tetrafluoroborate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromobenzenediazonium tetrafluoroborate, a crucial aryldiazonium salt utilized in organic synthesis and functional materials development. This document is intended for researchers, scientists, and professionals in drug development and materials science who employ NMR spectroscopy for structural elucidation and quality control.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The symmetry of the molecule results in two pairs of chemically equivalent protons. The electron-withdrawing nature of the diazonium group and the bromine atom significantly influences the chemical shifts of these protons, causing them to appear downfield.

The quantitative ¹H NMR data for this compound in different deuterated solvents are summarized in the table below.

| Solvent | Chemical Shift (δ) Ha (ppm) | Splitting Pattern Ha | Coupling Constant (J) (Hz) | Integration Ha | Chemical Shift (δ) Hb (ppm) | Splitting Pattern Hb | Coupling Constant (J) (Hz) | Integration Hb | Reference |

| DMSO-d₆ | 8.56 | Doublet (d) | 8.88 | 2H | 8.24 | Doublet (d) | 8.88 | 2H | [1] |

| d₆-Acetone | 8.78 | Doublet (d) | 9.12 | 2H | 8.32 | Doublet (d) | 9.22 | 2H | [2] |

Note: Ha and Hb refer to the aromatic protons ortho and meta to the diazonium group, respectively. The assignments are based on the expected electronic effects of the substituents.

Experimental Protocols

The following section details the generalized experimental methodology for the synthesis and subsequent ¹H NMR analysis of this compound.

Synthesis of this compound:

A general and widely used procedure for the preparation of aryldiazonium tetrafluoroborate salts is the diazotization of the corresponding aniline.[1]

-

Dissolution: The starting aniline, 4-bromoaniline, is dissolved in an aqueous solution of hydrofluoroboric acid (HBF₄).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath to maintain a low temperature during the diazotization reaction.

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled aniline solution. The reaction is stirred at 0 °C for approximately 30-40 minutes.

-

Precipitation and Isolation: The resulting precipitate of this compound is collected by filtration.

-

Purification: The crude product is redissolved in a minimal amount of a suitable solvent like acetone and then reprecipitated by the addition of a less polar solvent such as ice-cooled diethyl ether.

-

Drying: The purified crystals are filtered, washed with diethyl ether, and dried under vacuum to yield the final product.[2]

¹H NMR Sample Preparation and Analysis:

-

Sample Preparation: A small amount (typically 5-10 mg) of the purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or d₆-Acetone) in an NMR tube.[1][2][3] The sample is gently agitated to ensure complete dissolution.

-

Instrumental Analysis: The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 300 MHz or 400 MHz instrument.[1][2]

-

Data Acquisition: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Visualization of Molecular Structure and ¹H NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the proton signals observed in the ¹H NMR spectrum.

Caption: Structure of this compound with ¹H NMR assignments.

References

13C NMR chemical shifts for 4-Bromobenzenediazonium tetrafluoroborate

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Bromobenzenediazonium Tetrafluoroborate

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize diazonium salts in their work. This document details the compound's chemical shifts, the experimental protocols for its synthesis and NMR analysis, and a visual representation of its synthetic pathway.

Introduction

This compound (BrC₆H₄N₂BF₄) is an aromatic diazonium salt that serves as a versatile intermediate in organic synthesis. Diazonium salts are crucial for introducing a variety of functional groups onto an aromatic ring, which cannot be achieved through direct substitution methods.[1][2] Accurate characterization of these reactive intermediates is paramount, and 13C NMR spectroscopy is a primary tool for structural elucidation. This guide presents the reported and the methodologies to obtain them.

13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The reported chemical shifts (δ) are provided in parts per million (ppm). The assignment of each signal to the corresponding carbon atom in the benzene ring is based on established principles of substituent effects in NMR spectroscopy.

The carbon attached to the diazonium group (C4) is notably shielded, appearing at a relatively high field (upfield), which is a characteristic feature for the C1 carbon in benzenediazonium salts.[3] Conversely, the carbons ortho to the potent electron-withdrawing diazonium group (C3/C5) are the most deshielded and thus appear at the lowest field (downfield). The 'heavy atom effect' of bromine contributes to the shielding of the ipso-carbon (C1), influencing its chemical shift.[4]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C4-N₂⁺ | 115.14 |

| C1-Br | 133.98 |

| C2/C6 | 134.56 |

| C3/C5 | 136.58 |

Table 1: 13C NMR Chemical Shifts for this compound in DMSO-d6. Data sourced from Arkivoc, 2020.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of aryldiazonium tetrafluoroborate salts is typically achieved through the diazotization of the corresponding aniline.[5] The following protocol is a general method for this transformation.

Materials:

-

4-Bromoaniline

-

Hydrofluoroboric acid (HBF₄, ~50%)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Acetone

-

Diethyl ether

-

Ice-water bath

Procedure:

-

The starting aniline (e.g., 4-bromoaniline) is dissolved in a mixture of hydrofluoroboric acid and distilled water.[6]

-

The reaction mixture is thoroughly cooled to 0 °C using an ice-water bath.[2][6]

-

A solution of sodium nitrite dissolved in water is added dropwise to the cooled aniline solution. The temperature should be maintained at 0 °C during the addition.[5][6]

-

The resulting mixture is stirred for approximately 40 minutes at 0 °C. The formation of a precipitate is observed.[6]

-

The precipitate is collected by filtration.

-

For purification, the crude solid is re-dissolved in a minimal amount of acetone.[6]

-

Ice-cold diethyl ether is added to the acetone solution until the diazonium tetrafluoroborate salt precipitates out completely.[6]

-

The purified salt is collected by filtration, washed several times with small portions of cold diethyl ether, and dried under a vacuum.[6]

13C NMR Spectroscopic Analysis

The following outlines the general procedure for acquiring the 13C NMR spectrum.

Instrumentation and Parameters:

-

Spectrometer: A 75 MHz NMR spectrometer was used to acquire the referenced data.[5]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) was used as the solvent.[5]

-

Internal Reference: Chemical shifts are typically referenced to the residual solvent peak.

Sample Preparation:

-

A small quantity of the dried this compound salt is dissolved in the deuterated solvent (DMSO-d6) in a standard NMR tube.

-

The sample is mixed thoroughly to ensure a homogeneous solution.

-

The NMR tube is placed in the spectrometer.

-

The 13C NMR spectrum is acquired using standard parameters. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Visualization of Synthetic Workflow

The synthesis of this compound from 4-Bromoaniline is a standard diazotization reaction followed by anion exchange. The workflow is illustrated below.

Caption: Synthetic pathway for this compound.

References

- 1. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. webassign.net [webassign.net]

- 3. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Bromobenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 4-bromobenzenediazonium tetrafluoroborate. It includes a detailed summary of its characteristic vibrational modes, experimental protocols for obtaining high-quality spectra, and a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work.

Core Data Presentation: Infrared Absorption Bands

The infrared spectrum of this compound is characterized by several key absorption bands that are indicative of its molecular structure. The quantitative data for these bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3097 | Medium | Aromatic C-H stretch |

| 2282 | Strong | N≡N triple bond stretch (diazonium group) |

| 1291 | Medium | In-plane aromatic C-H bending / C-C stretch |

| 1029 | Strong | B-F stretch in the tetrafluoroborate anion (BF₄⁻) |

| 827 | Medium | Out-of-plane aromatic C-H bending (para-substituted) |

| 759 | Medium | C-Br stretch |

Data sourced from a study by Arkivoc.[1]

Interpretation of the Spectrum

The IR spectrum of this compound reveals the key functional groups present in the molecule. The most prominent and diagnostic peak is the strong absorption at 2282 cm⁻¹, which is characteristic of the stretching vibration of the diazonium group (N≡N).[1] The position of this band is sensitive to the electronic effects of substituents on the aromatic ring.

The aromatic nature of the compound is confirmed by the C-H stretching vibration observed at 3097 cm⁻¹.[1] The bands at 1291 cm⁻¹ and 827 cm⁻¹ are attributed to in-plane and out-of-plane bending of the aromatic C-H bonds, respectively. The latter is particularly indicative of a para-substituted benzene ring.[1]

The strong absorption at 1029 cm⁻¹ is due to the B-F stretching vibrations within the tetrafluoroborate (BF₄⁻) counter-ion.[1] This is a characteristic feature for salts containing this anion. The band at 759 cm⁻¹ is assigned to the C-Br stretching vibration.[1]

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound requires careful sample preparation and handling, given that diazonium salts can be thermally unstable. The following are detailed methodologies for key experimental techniques.

Attenuated Total Reflectance (ATR) Spectroscopy

This is a common and convenient method for analyzing solid samples directly.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) of the FTIR spectrometer is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Collect the infrared spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Cleaning : After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the sample in a solid, IR-transparent matrix.

-

Sample and KBr Preparation : Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture. In an agate mortar, grind approximately 1-2 mg of the this compound sample until it is a fine, glossy powder.

-

Mixing : Add about 100-200 mg of the dried KBr to the mortar and gently mix with the sample to achieve a homogeneous mixture. Avoid excessive grinding which can introduce moisture.

-

Pellet Formation : Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method

In this technique, the solid sample is suspended in mineral oil (Nujol).

-

Sample Preparation : Grind 5-10 mg of the this compound sample to a fine powder in an agate mortar.

-

Mull Formation : Add one to two drops of Nujol to the powdered sample and continue to grind until a uniform, thick paste (mull) is formed.

-

Sample Mounting : Spread a thin, even layer of the mull onto an IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to create a thin film.

-

Analysis : Place the "sandwiched" plates into the sample holder of the FTIR spectrometer. Note that the characteristic C-H stretching and bending bands of Nujol will be present in the spectrum and must be accounted for during interpretation.

Mandatory Visualizations

Experimental Workflow for IR Spectroscopy

The following diagram illustrates the logical steps involved in obtaining and analyzing the IR spectrum of this compound.

Caption: Experimental workflow for IR analysis of this compound.

References

Navigating the Synthesis Maze: A Technical Guide to the Solubility of 4-Bromobenzenediazonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzenediazonium tetrafluoroborate is a pivotal intermediate in modern organic synthesis, prized for its role in forming carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki and Heck couplings. However, its effective use is critically dependent on understanding its solubility profile in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into solvent selection and a detailed protocol for experimental solubility determination. While comprehensive quantitative data for this specific salt is not extensively documented in publicly available literature, this guide synthesizes established principles of salt solubility and qualitative observations from various studies to empower researchers in their experimental design.

Introduction: The Synthetic Potential and Solubility Challenge

This compound is a versatile reagent in organic chemistry, enabling the introduction of the 4-bromophenyl group into a wide array of molecules. Its utility in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials, is particularly noteworthy. The success of these synthetic transformations is intimately linked to the solubility of the diazonium salt in the chosen reaction medium. Poor solubility can lead to low reaction yields, difficult-to-control reaction kinetics, and challenges in purification. Conversely, a well-chosen solvent can enhance reaction rates, improve product selectivity, and simplify downstream processing. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip researchers with the tools to make informed decisions regarding solvent selection.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors, primarily the thermodynamics of the dissolution process. The adage "like dissolves like" provides a useful, albeit simplified, starting point.

Key Physicochemical Principles:

-

Polarity: As a salt, this compound is inherently polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the diazonium cation and the tetrafluoroborate anion.[1] Solvents with high dielectric constants are generally better at separating and stabilizing ions.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the tetrafluoroborate anion, contributing to its solvation and enhancing solubility.

-

Coordinating Ability: The ability of a solvent to coordinate with the diazonium cation can also play a significant role in its dissolution.

-

The Tetrafluoroborate Anion: The choice of the tetrafluoroborate anion (BF₄⁻) is deliberate. Compared to other counterions like chloride, the tetrafluoroborate anion is larger and less coordinating, which often imparts greater stability and, in some cases, better solubility in organic solvents to the diazonium salt.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

Qualitative Solubility Profile of this compound

While precise quantitative data is sparse, a review of the literature provides valuable qualitative insights into the solubility of this compound and related aryldiazonium salts.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale and Observations |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Dichloroethane | Good to Moderate | DMSO is explicitly mentioned as a solvent for this compound.[2][3] A 2:1 mixture of dichloroethane and MeCN has been reported to provide good solubility for a diazonium salt.[4] These solvents possess high dielectric constants and can effectively solvate ions. |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Good in Water, Moderate in Alcohols | This compound is reported to have good water solubility.[5] Alcohols can solvate the ions through hydrogen bonding, but their lower polarity compared to water may result in more moderate solubility. |

| Chlorinated | Chlorobenzene (PhCl) | Moderate | Aryldiazonium tetrafluoroborates have been noted to have better solubility in chlorobenzene than in non-polar solvents like hexane.[6][7] |

| Non-Polar | Hexane, Toluene | Poor | The non-polar nature of these solvents makes them poor at solvating the ionic this compound.[6][7] |

| Ethers | Diethyl ether | Poor | Generally, ethers are not sufficiently polar to dissolve significant amounts of ionic salts. |

It is crucial to note that these are general guidelines, and the actual solubility can be influenced by factors such as temperature and the presence of other solutes.

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of quantitative solubility data, experimental determination is often necessary. The following protocol provides a robust method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[8][9]

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation of the Suspension:

-

To a sealed vial, add a precisely weighed amount of this compound (ensure it is in excess of the expected solubility).

-

Add a known volume of the organic solvent of interest.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate with a stir bar.

-

Stir the suspension vigorously for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.[8]

-

-

Separation of Solid and Liquid Phases:

-

Allow the undissolved solid to settle completely.

-

Alternatively, for finer suspensions, centrifuge the vial to pellet the solid.

-

-

Sample Collection:

-

Carefully withdraw a known and precise volume of the clear supernatant (the saturated solution) using a calibrated micropipette. Take care not to disturb the solid at the bottom.

-

-

Dilution:

-

Transfer the collected aliquot to a volumetric flask and dilute with a suitable solvent (often the same solvent used for the solubility determination or a mobile phase component for HPLC analysis) to a known final volume. This brings the concentration into the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the diazonium salt in the diluted sample.

-

-

Calculation of Solubility:

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Causality in Solvent Selection for Synthesis

The choice of solvent is not merely about dissolution; it directly impacts the reaction's success.

Logical Flow for Solvent Selection in a Suzuki Coupling Reaction

Caption: Key considerations for solvent selection in a Suzuki coupling reaction.

For instance, in a Suzuki coupling, the solvent must not only dissolve the this compound and the arylboronic acid but also be compatible with the palladium catalyst and the base used. A solvent that is too coordinating might inhibit the catalyst, while one with a very low boiling point might limit the achievable reaction temperature. The insights gained from solubility studies, therefore, form the first critical step in a logical and scientifically sound approach to reaction optimization.

Safety and Handling Considerations

This compound, like all diazonium salts, should be handled with care. It is a moisture-sensitive solid and should be stored in a cool, dry place, preferably under an inert atmosphere. It is advisable to consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for this compound in a wide range of organic solvents is currently lacking, a strong understanding of the underlying chemical principles, coupled with qualitative observations from the literature, can guide researchers in making rational solvent choices. Furthermore, the provided experimental protocol offers a reliable method for determining solubility in-house, enabling the generation of critical data for process development and optimization. By integrating theoretical knowledge with practical experimental validation, researchers can unlock the full synthetic potential of this valuable reagent.

References

-

Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PubMed Central. [Link]

-

Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

-

National Center for Biotechnology Information. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Ohlone College. [Link]

-

Mazzotti, M., et al. (2022). (PDF) Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach. ResearchGate. [Link]

-

Moody, C. J., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc. [Link]

-

UNI ScholarWorks. (n.d.). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. [Link]

-

Wang, Z., et al. (n.d.). (PDF) Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ResearchGate. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

ResearchGate. (n.d.). Proposed pathway for the formation of diazonium salt and its reaction... [Link]

-

Wikipedia. (n.d.). Benzenediazonium tetrafluoroborate. [Link]

-

National Center for Biotechnology Information. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]

Sources

- 1. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 2. chemodex.com [chemodex.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 673-40-5 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electrochemical Properties of 4-Bromobenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 4-Bromobenzenediazonium Tetrafluoroborate (4-BBDTFB). It is intended for researchers, scientists, and professionals in drug development who utilize electrochemical methods for surface modification and analysis. This document details the fundamental electrochemical behavior of 4-BBDTFB, experimental protocols for its analysis, and its application in modifying electrode surfaces.

Introduction to this compound

This compound is an aromatic diazonium salt widely employed in the functionalization of various surfaces, including gold (Au), glassy carbon (GC), and carbon felt.[1] Its primary application in electrochemistry lies in its ability to form a stable, covalently bonded 4-bromophenyl layer on an electrode surface upon electrochemical reduction.[2] This surface modification is of significant interest for the development of sensors, biosensors, and for studying electron transfer kinetics at modified interfaces.